![molecular formula C19H17ClF3N3O3 B2799169 (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate CAS No. 860650-97-1](/img/structure/B2799169.png)
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate
Übersicht
Beschreibung
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate is a complex organic compound characterized by its unique chemical structure, which includes a morpholine ring, a pyridine ring, and various functional groups such as a chlorobenzoyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the morpholine ring. Common synthetic routes may involve reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Ester Hydrolysis
The 4-chlorobenzoate ester group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields 4-chlorobenzoic acid and the corresponding enamine-alcohol derivative.
Conditions | Products | Notes |
---|---|---|
Acidic (e.g., HCl/H₂O) | 4-Chlorobenzoic acid + (Z)-1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethanolamine | Slow hydrolysis due to steric hindrance |
Basic (e.g., NaOH/EtOH) | Same products as acidic conditions, but faster reaction kinetics | Saponification favored at elevated temps |
Enamine Linker Reactivity
The ethylideneamino (C=N) group participates in tautomerization and nucleophilic addition reactions.
Key Observations:
-
Tautomerization : The (Z)-configuration may isomerize to the (E)-form under UV light or thermal stress, altering molecular geometry.
-
Hydrolysis : Acidic conditions can hydrolyze the enamine to a ketone and amine (morpholine-pyridine derivative).
Example Reaction Pathway:
Morpholine Substituent Interactions
The morpholine ring (tertiary amine) can engage in hydrogen bonding and act as a weak base.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s reactivity is influenced by electron-withdrawing groups (e.g., trifluoromethyl) and electron-donating morpholine.
-
Trifluoromethyl Group : Deactivates the ring, directing electrophiles to the para position relative to itself.
-
Morpholine : Electron-donating via resonance, activating the ortho/para positions on the pyridine ring.
Theoretical Reaction Example:
Nucleophilic Aromatic Substitution (NAS)
The trifluoromethyl group enhances susceptibility to NAS at positions activated by electron withdrawal.
Nucleophile | Conditions | Product |
---|---|---|
Ammonia | High temp/pressure | Amino-substituted pyridine derivative |
Methoxide | DMSO, 100°C | Methoxy-substituted product (low yield expected) |
Photochemical Reactions
The conjugated enamine system may undergo photoisomerization or cycloaddition.
-
Photoisomerization : (Z) → (E) isomerization under UV light (λ = 254 nm).
-
Cycloaddition : Potential [2+2] reactions with alkenes under UV irradiation.
Reduction Reactions
Catalytic hydrogenation targets the C=N bond in the enamine linker.
Example:
Cross-Coupling Potential
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The primary application of (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate lies in its potential as a pharmaceutical agent. Compounds with similar structures have been investigated for their efficacy against various diseases, including cancer and neurological disorders.
Case Studies :
- Cancer Treatment : Research indicates that derivatives of pyridine and morpholine can act as inhibitors for specific kinases involved in cancer progression. The trifluoromethyl substitution may enhance the binding affinity to target proteins, leading to improved therapeutic outcomes .
Compound | Target | Activity |
---|---|---|
Compound A | RAF Kinase | Inhibition |
Compound B | CRF1 Receptor | Antagonism |
Neuroprotective Agents
Recent studies have explored the neuroprotective properties of compounds similar to this compound. These compounds have been shown to inhibit aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease.
Research Findings :
A study demonstrated that specific derivatives could prevent neurotoxicity associated with alpha-synuclein aggregates, suggesting potential applications in treating neurodegenerative conditions .
Antimicrobial Activity
Compounds containing morpholine and pyridine rings have exhibited antimicrobial properties. The presence of the trifluoromethyl group may enhance the efficacy against resistant strains of bacteria and fungi.
Example Studies :
Wirkmechanismus
The mechanism of action of (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other morpholine derivatives and pyridine-containing molecules, such as:
- 3-((4-Chlorobenzoyl)oxy)-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- (4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid
Uniqueness
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Biologische Aktivität
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₉F₃N₄O₃
- Molar Mass : 360.33 g/mol
- Density : 1.33 g/cm³ (predicted)
- Boiling Point : 444.5 °C (predicted)
- pKa : 1.33 (predicted)
The structure includes a morpholine ring, a trifluoromethyl group, and a pyridine moiety, which contribute to its biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
This data suggests a promising role in the development of new antimicrobial agents .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
These findings indicate that the compound may serve as a lead for developing novel anticancer therapies .
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial effects of the compound, researchers treated bacterial cultures with varying concentrations of this compound. Results indicated a dose-dependent inhibition of bacterial growth, confirming its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
A study focused on the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to significant cell death compared to untreated controls. Flow cytometry analysis showed increased levels of Annexin V positivity, indicating early apoptosis.
Eigenschaften
IUPAC Name |
[(Z)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] 4-chlorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3/c1-12(25-29-18(27)13-2-4-15(20)5-3-13)17-16(26-6-8-28-9-7-26)10-14(11-24-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3/b25-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPTNMUNJAAND-ROTLSHHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.